Norsecurinine

Description

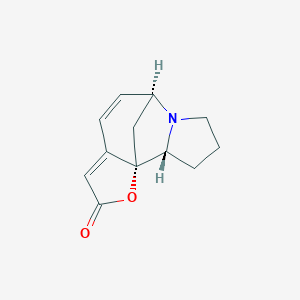

Structure

3D Structure

Properties

IUPAC Name |

(1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradeca-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-8-3-4-9-7-12(8,15-11)10-2-1-5-13(9)10/h3-4,6,9-10H,1-2,5,7H2/t9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGOALXYAZVRPS-FOGDFJRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C34CC(N2C1)C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@]34C[C@H](N2C1)C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949368 | |

| Record name | Norsecurinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-35-3 | |

| Record name | Norsecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsecurinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPF6A516XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Natural Occurrence Within the Securinega Alkaloid Family

Botanical Sources and Distribution

Norsecurinine and its derivatives have been isolated from various plant species within the Euphorbiaceae family. The primary genera known to produce this alkaloid are Securinega, Phyllanthus, and Flueggea.

The genus Securinega is a significant source of this class of alkaloids. Notably, the ground roots of Securinega virosa (also known by its synonym Flueggea virosa) have been identified as a source for the isolation of this compound. researchgate.netoup.com This plant is a medicinal plant used in traditional medicine in Africa and Asia. researchgate.netnih.gov

Several species within the Phyllanthus genus are known to contain this compound and its related compounds. The alkaloid ent-norsecurinine has been isolated from Phyllanthus niruri. nih.govacs.org Research on the aerial parts of Phyllanthus niruri has also led to the isolation of a new derivative, 4-methoxy-nor-securinine. scispace.comthieme-connect.com Additionally, nor-securinine isolated from Phyllanthus amarus has been studied. koreascience.kr

The Flueggea genus is a rich source of this compound and its oligomeric derivatives. The roots, twigs, and leaves of Flueggea virosa have been found to contain (-)-norsecurinine, which serves as a biosynthetic precursor to various C,C-linked dimeric indolizidine alkaloids, such as flueggenines A and B. nih.govnih.govexplorationpub.com Flueggea suffruticosa is another prominent source; while it is known for being an abundant source of securinine (B1681715), this compound can be chemically converted to this compound. frontiersin.orgnih.gov This makes F. suffruticosa, a plant widely distributed across the Korean peninsula, a significant resource for obtaining this compound for further synthetic studies. frontiersin.orgresearchgate.net

Table 1: Botanical Sources of this compound

| Genus | Species | Plant Part(s) | Isolated Compound(s) |

|---|---|---|---|

| Securinega | Securinega virosa | Roots | This compound researchgate.netoup.com |

| Phyllanthus | Phyllanthus niruri | Whole Plant, Aerial Parts | ent-norsecurinine, 4-methoxy-nor-securinine nih.govacs.orgscispace.comthieme-connect.com |

| Phyllanthus amarus | Not Specified | Nor-securinine koreascience.kr | |

| Flueggea | Flueggea virosa | Roots, Twigs, Leaves | (-)-Norsecurinine, Dimeric & Oligomeric Alkaloids researchgate.netnih.govnih.govexplorationpub.com |

Research Methodologies for Natural Product Isolation

The isolation of this compound from its natural sources involves a series of established phytochemical techniques. The general process begins with the extraction of the plant material, followed by purification steps to isolate the target alkaloid.

The initial step typically involves extraction from the dried and powdered plant material (e.g., roots, leaves) using a solvent such as methanol (B129727) (MeOH) or ethanol. acs.orggoogle.com The resulting crude extract contains a mixture of alkaloids and other secondary metabolites.

To separate the alkaloids from this complex mixture, various chromatographic techniques are employed. These methods are essential due to the structural similarity of the Securinega alkaloids, which can make their separation challenging. akjournals.com

Column Chromatography: Crude alkaloidal fractions are often subjected to column chromatography on a silica (B1680970) gel stationary phase. acs.org Elution with a solvent gradient is used to separate the different compounds.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): TLC and HPTLC are widely used for the analysis and separation of Securinega-type alkaloids. researchgate.netresearchgate.net Optimized systems, such as HPTLC plates with a chloroform-methanol mobile phase, have proven effective for achieving good resolution of these alkaloids. akjournals.comresearchgate.net Developed plates are often visualized using a UV lamp (at 254 nm) or by staining with reagents like potassium permanganate. nih.gov

Preparative TLC: This technique is used for the purification of small quantities of compounds. For instance, preparative TLC with silica gel plates and a chloroform:methanol:NH4OH solvent system has been used to isolate alkaloids from Phyllanthus glaucus. researchgate.net

Flash Chromatography: This is a rapid form of preparative column chromatography that uses pressure to speed up the separation process. It is often used for the purification of reaction products in synthetic approaches or for purifying extracts after initial separation steps. nih.govfrontiersin.org

Following isolation, the structure of this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), Infrared (IR) and Ultraviolet (UV) spectroscopy. researchgate.netresearchgate.net In some cases, X-ray crystallography is used to determine the absolute stereochemistry of the molecule. nih.govacs.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Allosecurinine (B2590158) |

| Bergenin |

| Donaxaridine |

| Epibubbialine |

| Flueggenine A |

| Flueggenine B |

| Flueggenine C |

| Flueggenine D |

| Flueggenine E |

| Flueggenine I |

| Fluevirosine D |

| Fluevirosinine B |

| Fluevirosinine D |

| Fluevirosinine G |

| Fluevirosinine H |

| Hordenine |

| 15β-methoxy-14,15-dihydrosecurinine |

| 4-methoxy-nor-securinine |

| Norsecurinamine A |

| Norsecurinamine B |

| This compound |

| ent-Norsecurinine |

| Secu'amamine H |

| Securinine |

| Securinol E |

| Suffrutine A |

| Suffrutine B |

| Viroallosecurinine |

| Virosaine A |

Biosynthetic Pathways and Enantiomeric Considerations

Primary Metabolic Precursors

The fundamental difference in the heterocyclic A-ring of securinane and norsecurinane alkaloids can be traced back to two distinct amino acid precursors. researchgate.netnih.gov

The characteristic pyrrolidine (B122466) ring of norsecurinane alkaloids, including norsecurinine, originates from the amino acid ornithine. researchgate.netnih.govfrontiersin.org Ornithine, a non-proteinogenic amino acid, serves as a crucial precursor in the biosynthesis of a wide array of nitrogen-containing compounds in living organisms. imperial.ac.ukmdpi.comnih.gov In the context of this compound biosynthesis, ornithine is the source of the five-membered pyrrolidine ring, a key structural feature that defines this subclass of alkaloids. researchgate.netnih.govfrontiersin.org The biosynthetic pathway is envisioned to proceed through 1-pyrroline, a downstream derivative of ornithine. frontiersin.orgfrontiersin.org

In contrast to the norsecurinane alkaloids, the securinane subfamily, which includes the parent compound securinine (B1681715), utilizes lysine (B10760008) as the precursor for its six-membered piperidine (B6355638) ring. researchgate.netnih.govfrontiersin.orgresearchgate.net This early biogenetic split, where one pathway utilizes ornithine and the other lysine, is a critical determinant of the final alkaloid structure. researchgate.netnih.govfrontiersin.org The selection of either ornithine or lysine dictates the size of the A-ring and thus differentiates the norsecurinane and securinane alkaloid skeletons. nih.govfrontiersin.org

Proposed Biogenetic Routes and Intermediates

The precise biosynthetic pathway to this compound is still under investigation, but several key precursors and intermediates have been proposed based on synthetic studies and the isolation of related natural products.

Research has suggested the involvement of precursors like menisdaurilide (B1221709) in the biosynthesis of Securinega alkaloids. uzh.chnih.gov A proposed biomimetic synthesis of allosecurinine (B2590158), a securinane alkaloid, utilized a vinylogous Mannich reaction involving a derivative of menisdaurilide. uzh.ch This suggests that similar intermediates could play a role in the formation of the norsecurinane skeleton, although the exact mechanisms and intermediates for this compound are still being elucidated. The discovery of secu'amamine E and securinol A, both derived from 1-piperideine (B1218934) and menisdaurilide, as precursors to other securinega alkaloids further supports the potential role of menisdaurilide in these biosynthetic pathways. nih.gov

Molecular Editing Strategies in Biogenesis Mimicry Research

Recent advancements in synthetic chemistry have allowed researchers to mimic and even manipulate biosynthetic pathways, providing valuable insights into the formation of complex natural products.

In a significant breakthrough, a molecular editing strategy has been developed to achieve the late-stage conversion of securinane alkaloids into norsecurinane alkaloids. researchgate.netnih.govfrontiersin.org This novel approach involves a single-atom deletion from the piperidine ring of a securinane precursor to contract it into the pyrrolidine ring characteristic of norsecurinanes. nih.govfrontiersin.orgfrontiersin.org Specifically, this method has enabled the transformation of (allo)securinine, a piperidine-based alkaloid, into (allo)this compound, a pyrrolidine-based alkaloid. researchgate.netnih.govfrontiersin.org This synthetic transformation effectively mimics the natural biosynthetic divergence in a laboratory setting and provides a powerful tool for accessing the norsecurinane framework from more abundant securinane natural products. researchgate.netnih.govnih.gov This strategy not only enhances our understanding of the biosynthetic relationships between these two alkaloid subfamilies but also opens up new avenues for the semi-synthesis of this compound and its derivatives. researchgate.netnih.gov

Advanced Synthetic Methodologies and Strategies

Total Synthesis Approaches to Norsecurinine and its Stereoisomers

Asymmetric catalysis is central to the efficient synthesis of specific enantiomers of this compound, which is crucial given that both (+)- and (-)-norsecurinine are naturally occurring. acs.org Key catalytic methods include rhodium-catalyzed domino reactions and palladium-catalyzed allylations.

A notable enantioselective synthesis of (+)-norsecurinine utilizes a rhodium carbenoid-initiated domino process as a key step. nih.govthieme-connect.com This sequence involves an O–H insertion, a Claisen rearrangement, and a 1,2-allyl migration, which effectively establishes the stereochemistry of the tertiary alcohol moiety within the molecule. nih.govresearchgate.net The synthesis starts from N-Boc-2-pyrrolidinone, which is converted to a diazoester intermediate. nih.gov The crucial domino reaction is then carried out in the presence of an allylic alcohol and a rhodium catalyst, such as Rh₂(OAc)₄, to furnish a key tertiary alcohol intermediate with high enantioselectivity. nih.govthieme-connect.com

Table 1: Key Steps in Rhodium-Catalyzed this compound Synthesis

| Step | Reaction | Reagents | Purpose | Ref |

|---|---|---|---|---|

| 1 | Diazoester Formation | N-Boc-2-pyrrolidinone, ethyl lithiodiazoacetate | Preparation of the precursor for the key domino reaction. | nih.gov |

| 2 | Domino Process | Diazoester, Allylic Alcohol, Rh₂(OAc)₄, BF₃·Et₂O | Stereoselective formation of the tertiary alcohol via O-H insertion/Claisen rearrangement/1,2-allyl migration. | nih.govresearchgate.net |

| 3 | Ring-Closing Metathesis | Grubbs' second-generation catalyst | Formation of the cyclohexene (B86901) ring B. | nih.gov |

Ring-closing metathesis (RCM) is a powerful and frequently employed tool in the synthesis of this compound and its analogs. thieme-connect.de It is typically used to construct one of the rings of the core structure. For instance, in syntheses employing palladium-catalyzed allylation, RCM is a crucial step for forming the piperidine (B6355638) A-ring. acs.orgacs.orgnih.gov Similarly, in the rhodium carbenoid-based approach, RCM with Grubbs' second-generation catalyst is used to form a cyclohexene intermediate that eventually becomes the B-ring. nih.gov A concise synthesis of (-)-norsecurinine has also been developed where RCM is highlighted as a key transformation. rsc.org

Cycloaddition and rearrangement reactions provide powerful methods for assembling the complex polycyclic structure of this compound and related alkaloids. In the synthesis of (-)-flueggine A from (-)-norsecurinine, an intermolecular 1,3-dipolar cycloaddition between a nitrone (derived from this compound N-oxide) and (-)-norsecurinine itself is a key step. rsc.orgoup.comoup.com This transformation is preceded by a sequence of acs.orgrsc.org-Meisenheimer and nih.govrsc.org-sigmatropic rearrangements to generate the required nitrone intermediate. oup.comoup.com

In other related syntheses, such as that of phyllanthine, a stereoselective Yb(OTf)₃-promoted hetero-Diels–Alder reaction between an imine and Danishefsky's diene is used to construct the A-ring. acs.orgnih.gov Furthermore, rearrangement reactions of securinine (B1681715) itself, induced by brominating agents, have been observed to yield a stereoselective ring contraction to a this compound derivative. researchgate.net The Claisen rearrangement is also a critical component of the rhodium-carbenoid domino process. nih.govresearchgate.net

An enantiospecific strategy for constructing Securinega alkaloids, including (-)-norsecurinine, has been developed using an intramolecular ketonitrile coupling as a pivotal step. acs.orgnih.govnih.gov In this approach, the absolute stereochemistry originates from trans-4-hydroxy-L-proline. acs.orgnih.gov This starting material is converted into a key ketonitrile precursor, which upon treatment with samarium(II) iodide (SmI₂), undergoes cyclization to form the 6-azabicyclo[3.2.1]octane B/C-ring system of this compound. acs.orgnih.gov

This synthesis also incorporates a radical-based methodology to introduce the A-ring. acs.orgnih.gov A radical-based amide oxidation is employed for the N-acyliminium ion alkylation, successfully annulating the A-ring with the correct stereochemistry. acs.orgnih.gov Additionally, a synthesis of (-)-norsecurinine has been reported that features a radical-based allylic bromination followed by an AgSbF₆-induced annulation. oup.com

Table 2: Summary of Advanced Synthetic Strategies for this compound

| Strategy | Key Reaction(s) | Target Stereoisomer | Notable Features | Ref |

|---|---|---|---|---|

| Enantioselective Catalysis | Rhodium Carbenoid Domino Process | (+)-Norsecurinine | O-H insertion/Claisen rearrangement/1,2-allyl migration cascade. | nih.govthieme-connect.comresearchgate.net |

| Enantioselective Catalysis | Palladium-Catalyzed Enantioselective Allylation | (-)-Norsecurinine | Use of a chiral phosphine (B1218219) ligand; coupled with RCM. | acs.orgacs.orgnih.gov |

| Ring-Closing Metathesis | RCM with Grubbs' Catalyst | (+)- and (-)-Norsecurinine | Widely used for ring formation in various synthetic routes. | acs.orgnih.govrsc.org |

| Cycloaddition/Rearrangement | 1,3-Dipolar Cycloaddition, Meisenheimer Rearrangement | (-)-Flueggine A (from this compound) | Used for the synthesis of complex, rearranged Securinega alkaloids. | rsc.orgoup.comoup.com |

| Ketonitrile Coupling | SmI₂-mediated Ketonitrile Cyclization | (-)-Norsecurinine | Forms the core B/C ring system; starts from a chiral pool material. | acs.orgnih.govnih.gov |

Annulation Reactions for Polycyclic Core Construction

The construction of the characteristic polycyclic core of this compound often involves strategic annulation reactions, which are ring-forming reactions. These reactions are pivotal in assembling the tetracyclic framework from simpler precursors.

One notable strategy involves an N-acyliminium ion alkylation for the annulation of the A-ring with the correct C2 configuration. This was a key step in a synthesis that utilized a radical-based amide oxidation methodology to furnish a tricyclic intermediate. nih.gov Another approach employed a cascade reaction sequence to efficiently build the caged polycyclic core of related alkaloids, which could then be further elaborated. researchgate.net The use of aza-Michael additions has also been reported in the context of constructing the core structure of Securinega alkaloids. researchgate.net Furthermore, palladium-catalyzed intramolecular arylation reactions have been utilized to create bowl-shaped polycyclic aromatic hydrocarbons, demonstrating the power of metal-catalyzed annulations in complex molecule synthesis. acs.org

Key annulation strategies include:

N-acyliminium ion alkylation: Forms the A-ring. nih.gov

Cascade reactions: Efficiently constructs the polycyclic core. researchgate.net

Aza-Michael addition: Utilized in the formation of the alkaloid framework. researchgate.net

Palladium-catalyzed intramolecular arylation: Creates complex polycyclic systems. acs.org

Methoxyallene (B81269) Addition for Side-Chain Elaboration

A concise and efficient method for the construction of the side-chain of (-)-norsecurinine involves the addition of a methoxyallene to a ketone. rsc.orgresearchgate.net This key step facilitates the efficient installation of the required side-chain, which is a crucial feature of the this compound structure. This synthetic route also incorporates ring-closing metathesis as another key transformation to complete the tetracyclic system. researchgate.netrsc.org The successful application of this methodology has enabled the first total synthesis of other related alkaloids, such as (-)-niruroidine, from (-)-norsecurinine. rsc.org

Semisynthetic Routes from Abundant Analogues

Given the challenges of total synthesis, semisynthetic approaches starting from more abundant, structurally related natural products offer an attractive alternative for producing this compound.

A recently developed molecular editing strategy allows for the conversion of the more abundant securinine and allosecurinine (B2590158) into their respective nor-alkaloids, this compound and allothis compound. frontiersin.orgresearchgate.netnih.gov Securinine, which contains a piperidine A-ring, can be sourced in significant quantities from the plant Flueggea suffruticosa. frontiersin.orgresearchgate.netsemanticscholar.org

This transformation is achieved through a single-atom deletion strategy, effectively contracting the six-membered piperidine ring of securinine into the five-membered pyrrolidine (B122466) ring of this compound. frontiersin.orgnih.govfrontiersin.org The process involves a sequence of chemical reactions, including a TEMPO-mediated oxidation and a subsequent ring contraction mediated by m-CPBA. frontiersin.org The resulting lactam is then thionylated using Lawesson's reagent, followed by a chemoselective reduction to yield this compound. frontiersin.orgfrontiersin.org This innovative approach provides a more direct and potentially scalable route to this compound, which is a key monomer for the synthesis of higher-order Securinega alkaloids. frontiersin.orgresearchgate.net

Oligomerization Strategies for this compound-Derived Alkaloids

This compound serves as a fundamental building block for a variety of dimeric and higher-order oligomeric alkaloids. The development of methods to strategically couple these monomeric units is a significant area of research.

Several strategies have been explored for the dimerization of this compound units. A notable recent advancement is the use of a reductive Heck reaction for the key dimerization step in the total synthesis of dimeric alkaloids like (−)-flueggenine A and (−)-15′-epi-flueggenine D. rsc.orgrsc.org This method's success hinged on the design and use of a silyl-tethered reductive Heck acceptor enone, which was crucial for achieving the desired reactivity and stereoselectivity. rsc.org

Initial attempts at a reductive Heck reaction between an alkenyl iodide and an enone were unsuccessful, with deiodination being the major side reaction. rsc.org However, the implementation of the silyl-tethered enone partner overcame this challenge. rsc.org Other dimerization approaches that have been investigated include Stille cross-coupling reactions, which have proven effective for creating C(α)–C(δ′) linkages between monomeric units. researchgate.netnih.govsemanticscholar.org

The synthesis of higher-order oligomeric Securinega alkaloids, including trimers, tetramers, and pentamers, presents significant synthetic challenges. mdpi.comresearchgate.net While monomeric and dimeric alkaloids can be accessed through total synthesis, these higher-order structures are often isolated in very small quantities from natural sources, making their synthesis a critical goal. mdpi.comresearchgate.net

The challenge lies in the controlled and sequential connection of multiple this compound units. However, progress is being made. The development of dimerization strategies like the reductive Heck and Stille reactions provides a foundation for accessing these more complex molecules. rsc.orgresearchgate.net The stereochemical flexibility and controllability at the junction of dimeric intermediates are key to their application in the synthesis of higher-order alkaloids. researchgate.netnih.gov The combination of different linkage strategies is envisioned to provide a comprehensive synthetic solution to access all known Rauhut–Currier-based oligomeric securinega alkaloids. rsc.orgrsc.org

Pharmacological Investigations and Mechanistic Elucidation

Anticancer and Cytotoxic Activities

The anticancer properties of norsecurinine and its derivatives are rooted in their ability to disrupt fundamental cellular machinery essential for cell division and to modulate critical signaling pathways that govern cell growth and death.

Microtubule targeting agents are known to exert their anticancer effects by disrupting the cell cycle, which often leads to programmed cell death, or apoptosis. Treatment with such inhibitors typically results in an arrest of the cell cycle, followed by the induction of apoptosis. The closely related alkaloid, securinine (B1681715), has been shown to promote the apoptosis of cancer cells. This mechanism of action, common to compounds that interfere with microtubule dynamics, involves halting cell division at a critical phase, which in turn activates the cellular pathways leading to apoptosis.

A primary mechanism behind the anticancer activity of this compound involves its interaction with tubulin and the disruption of microtubule dynamics. Microtubules are essential cytoskeletal structures composed of α- and β-tubulin dimers that play a crucial role in mitosis. Their dynamic nature is a key target for many successful anticancer drugs.

Molecular modeling studies have shown that this compound and its various oligomeric forms can bind to the α/β-tubulin dimer. These investigations indicate that the binding occurs on the α-tubulin subunit, which is considered an attractive and relatively unexplored target in cancer therapy. This interaction is believed to inhibit the assembly of microtubules, a process critical for the formation of the mitotic spindle during cell division.

Detailed molecular docking analyses have identified the pironetin (B1678462) binding site on α-tubulin as the specific target for this compound-type alkaloids. Pironetin is a natural product known to covalently bind to the Cys316 residue of α-tubulin, potently inhibiting microtubule formation. Dimeric this compound alkaloids, such as flueggenine I, are positioned to fit into the pironetin site, extending their units in close proximity to the key Cys316 residue. This targeting of a unique pocket on the α-tubulin subunit represents a distinct mechanism compared to many other microtubule inhibitors that bind to β-tubulin.

The stability of the complex formed between this compound derivatives and tubulin is dictated by specific molecular interactions and binding affinities. Molecular docking studies suggest that these hydrophobic alkaloids form stable complexes with α/β-tubulin. A key interaction common to many of these compounds is the formation of a hydrogen bond with the Lys352 residue of α-tubulin, located at the entrance of the binding pocket.

Dimeric and oligomeric forms of this compound have been shown to be more potent tubulin binders than the monomeric form. For instance, the dimeric alkaloid fluevirine A forms a more stable complex with tubulin, stabilized by two H-bonds with Lys352. Similarly, the this compound dimer flueggenine I is well-adapted to fit into the hydrophobic pironetin site. The pentameric alkaloid fluevirosinine H has been identified as a particularly interesting tubulin ligand, capable of inserting deeply into the binding pocket. The calculated interaction energies from these studies provide a quantitative measure of binding affinity, highlighting the enhanced binding of larger, more complex this compound structures.

| Compound | Empirical Energy of Interaction (ΔE, kcal/mol) | Free Energy of Hydration (ΔG, kcal/mol) |

|---|---|---|

| This compound | -44.10 | -16.50 |

| Securinine | -44.60 | -17.10 |

| Fluevirine A | -61.90 | -19.10 |

| Compound | Empirical Energy of Interaction (ΔE, kcal/mol) | Free Energy of Hydration (ΔG, kcal/mol) |

|---|---|---|

| Flueggenine A | -52.60 | -18.40 |

| Flueggenine B | -62.10 | -19.20 |

| Flueggenine E | -56.10 | -18.10 |

| Flueggenine I | -61.30 | -22.10 |

Intracellular signaling pathways are crucial for regulating cell cycle, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR and JAK-STAT pathways are central to these processes and are often hyperactivated in malignant cells. Research on the related compound securinine has shown that it can regulate the PI3K/Akt/mTOR and Janus kinase-signal transducer and activator of transcription (JAK-STAT) signal pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and protein translation, and its inhibition can lead to cell cycle arrest and reduced proliferation. Similarly, the JAK/STAT pathway is critical for transmitting signals from cytokines and growth factors that are involved in cell proliferation and apoptosis. While direct studies on this compound's effects on these specific kinase pathways are still emerging, the findings related to securinine suggest a potential mechanism for this compound-induced cytotoxicity that extends beyond its direct effects on microtubules.

Neurobiological Activities and Central Nervous System Modulation

Impact on Glial Cell Activation

Research into the Securinega alkaloid family, which includes this compound, has investigated its effects on glial cells, key players in the central nervous system's immune response. Glial cell activation is a hallmark of neuroinflammation, a process implicated in various neurological disorders. nih.gov Studies have focused on the related compound securinine to understand its potential to modulate these cells.

Investigations using lipopolysaccharide (LPS)-stimulated microglial and astrocytic cultures demonstrated that securinine can significantly suppress the production of nitric oxide (NO), a reactive nitrogen species generated by activated glial cells that can lead to mitochondrial damage and apoptosis. researchgate.net The effect was observed to be dose-dependent. nih.gov Furthermore, securinine was found to inhibit the activation of the inflammatory mediator NF-κB and mitogen-activated protein kinases (MAPKs) in LPS-stimulated BV2 microglial cells. nih.govresearchgate.net It also inhibited interferon-γ- (IFN-γ-) induced nitric oxide levels and the expression of inducible nitric oxide synthase (iNOS) mRNA. nih.gov

These findings suggest that compounds within this alkaloid class can interfere with key inflammatory pathways in glial cells, thereby reducing the release of pro-inflammatory and neurotoxic factors. nih.govresearchgate.net

Table 1: Effects of Securinine on Activated Glial Cells

| Marker/Pathway | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Microglia & Astrocytes | Significantly and dose-dependently suppressed | nih.govresearchgate.net |

| NF-κB Activation | BV2 Microglial Cells | Inhibited | nih.gov |

| Mitogen-Activated Protein Kinases (MAPKs) | BV2 Microglial Cells | Inhibited | nih.gov |

| iNOS mRNA Expression (IFN-γ-induced) | BV2 Microglial Cells | Inhibited | nih.gov |

Potential for Neurodegenerative Disease Research, including Alzheimer's and Parkinson's

The neuroinflammatory processes mediated by activated glial cells are considered significant contributors to the pathogenesis of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govmdpi.com Consequently, the inhibition of glial activation represents a potential therapeutic strategy to mitigate neurodegeneration. nih.gov The demonstrated ability of the related alkaloid securinine to suppress the release of neurotoxic proinflammatory factors from glial cells underscores its potential as a candidate for research in this area. nih.govresearchgate.net

In laboratory settings, conditioned media from BV2 microglial cells that were pretreated with securinine showed a significant reduction in mesencephalic dopaminergic neurotoxicity compared to media from microglia stimulated with LPS alone. nih.gov This finding directly links the anti-inflammatory effects of the compound on microglia to a neuroprotective outcome for dopaminergic neurons, which are the primary cells lost in Parkinson's disease. nih.gov This suggests that this compound and its derivatives, by potentially modulating neuroinflammation, could be valuable tools in the research and development of treatments for neurodegenerative conditions. nih.gov

Anti-inflammatory Response Studies

The anti-inflammatory properties of this compound-related alkaloids have been a subject of scientific investigation. The family of over 65 monomeric and oligomeric alkaloids derived from securinine and this compound are noted for displaying interesting anti-inflammatory activities. mdpi.com

Mechanistic studies on securinine have elucidated specific pathways involved in its anti-inflammatory response. A key mechanism is the inhibition of the transcription factor NF-κB, which is a central regulator of inflammatory gene expression. nih.gov By preventing the activation of NF-κB and MAP kinases in immune cells like microglia, securinine effectively reduces the inflammatory cascade initiated by stimuli such as LPS. nih.govresearchgate.net This leads to a marked decrease in the production of inflammatory mediators, including nitric oxide. nih.gov The suppression of iNOS expression at the mRNA level further confirms that the compound acts upstream in the inflammatory signaling pathway. nih.gov These findings highlight a multi-target anti-inflammatory action that is relevant for conditions involving excessive immune responses. nih.govresearchgate.net

Other Investigated Biological Activities (e.g., Antispasmodic, Anti-HIV)

Beyond its neuroactive and anti-inflammatory potential, the broader family of Securinega alkaloids, which are oligomers of this compound and securinine, has been screened for other biological activities. Notably, several of these complex alkaloids have been evaluated for their efficacy against the Human Immunodeficiency Virus (HIV). researchgate.net

An in vitro screening of various Securinega alkaloids, including newly characterized dimers, trimers, tetramers, and pentamers, revealed weak to moderate anti-HIV activities. researchgate.net Among the tested compounds, the dimer flueggenine D and the tetramer fluevirosinine B demonstrated the most promising results, with specific EC50 values indicating their relative potency in inhibiting viral activity. researchgate.net These findings identify the this compound-based oligomeric scaffold as a potential starting point for the development of novel anti-HIV agents. researchgate.net

Table 2: Anti-HIV Activity of this compound-Derived Oligomers

| Compound | Alkaloid Class | Anti-HIV Activity (EC50) | Reference |

|---|---|---|---|

| Flueggenine D | Dimer | 7.8 ± 0.8 μM | researchgate.net |

| Fluevirosinine B | Tetramer | 14.1 ± 1.2 μM | researchgate.net |

Structure Activity Relationship Sar Studies and Derivative Design

Correlating Structural Motifs with Biological Activity

The biological activity of norsecurinine and its analogues is intrinsically linked to their three-dimensional structure. Specific structural features have been identified as key determinants of their interaction with biological targets.

A remarkable characteristic of Securinega alkaloids is their natural occurrence as oligomers, including dimers, trimers, tetramers, and even pentamers. nih.govresearchgate.net These oligomers are derived from monomeric precursors like this compound and securinine (B1681715). nih.gov

Molecular docking studies have shed light on how the size and structure of these oligomers affect their binding to biological targets, such as α-tubulin. nih.govresearchgate.netnih.gov It has been found that despite their considerable size (up to 2500 ų), these large alkaloid structures can readily bind to the large drug-binding cavity (approximately 4800 ų) on α-tubulin. researchgate.netnih.gov The binding capacity to tubulin varies depending on the size and structure of the alkaloid. nih.govnih.gov

For instance, in a series of this compound-type oligomers, the trimer fluevirosine D, the tetramer fluevirosinine D, and the pentamer fluevirosinine H were identified as the most promising tubulin ligands. nih.govnih.govontosight.ai This suggests that increasing the degree of oligomerization can enhance the binding affinity to certain targets. The formation of these oligomers, such as dimers like flueggine B and higher-order structures, is a unique feature in the plant kingdom and offers a diverse scaffold for therapeutic exploration. nih.govresearchgate.net Dimeric alkaloids, in particular, have shown potential as tubulin binders. researchgate.net

Table 1: Investigated this compound Oligomers and their Tubulin Binding Potential

| Alkaloid Name | Oligomerization State | Target Binding Potential |

|---|---|---|

| Fluevirosine D | Trimer | High |

| Fluevirosinine D | Tetramer | High |

| Fluevirosinine H | Pentamer | High |

| Flueggine B | Dimer | Potential Binder |

| Fluevirine A | Dimer | Potent Binder |

| Flueggenine I | Dimer | Potential Binder |

The bioactivity of this compound and its derivatives is not solely dependent on their size but also on the presence and orientation of specific functional groups. The α,β,γ,δ-unsaturated bicyclic lactone moiety is a critical pharmacophore. nih.gov

In dimeric alkaloids, the lactone units play a significant role in target interaction. For example, in the binding of flueggenine I to tubulin, the two lactone units are primarily involved in the interaction, including forming hydrogen bonds. explorationpub.com The α-methylene-γ-lactone ring is considered a key active group in some related compounds. explorationpub.com

Furthermore, modifications at specific positions of the securinine scaffold have been shown to impact bioactivity. For instance, altering the C15 position can influence the ability to reverse drug resistance. researchgate.net The presence of an indole (B1671886) ring in hybrid dimers, such as flueggenine E, can also contribute to target binding through interactions like π-π stacking. explorationpub.com

Rational Design of Novel this compound Analogues

The insights gained from SAR studies provide a foundation for the rational design of new this compound analogues with improved therapeutic properties. nih.gov

The rational design of this compound derivatives aims to optimize their interaction with specific biological targets, thereby enhancing their affinity and selectivity. nih.gov This involves a deep understanding of the target's binding site and the complementary features of the ligand. acs.org

Key principles for designing more potent and selective analogues include:

Modifying the degree of oligomerization: As seen with natural oligomers, creating synthetic dimers or higher-order structures can modulate binding affinity. mdpi.com

Introducing specific functional groups: The addition of groups that can form favorable interactions, such as hydrogen bonds or hydrophobic contacts, can enhance binding. acs.org For example, the introduction of an indole ring in some derivatives has been shown to improve binding to tubulin. researchgate.netdntb.gov.ua

Constraining conformational flexibility: Locking the molecule into a specific conformation that is optimal for binding to the target can improve affinity and selectivity. nih.gov

Exploiting electrostatic complementarity: Designing molecules with charge distributions that complement the electrostatic potential of the target binding site can lead to higher affinity. nih.gov

For instance, the dimeric alkaloid flueggenine I, a C-C linked this compound-type dimer, has been identified as a potential α-tubulin binding agent. researchgate.netexplorationpub.com Its structure provides a template for designing other compounds with similar or enhanced activity. explorationpub.com The development of synthetic dimeric derivatives of securinine is an active area of research. mdpi.com

The modification of the this compound scaffold has led to the development of derivatives with specific therapeutic goals. researchgate.net These efforts often involve semi-synthesis from the natural product. nih.gov

For example, securinine and this compound analogues have been synthesized and evaluated for their ability to inhibit myeloperoxidase (MPO), an enzyme associated with cardiovascular diseases. google.com These derivatives act as potent inhibitors of MPO's chlorination activity. google.com

In the realm of anticancer drug development, new securinine analogues have been prepared through reactions like Suzuki and Sonogashira cross-couplings. researchgate.netnih.gov These modifications have yielded compounds with significant antiproliferative activity against various cancer cell lines. nih.gov For example, modifications at the C12, C14, and C15 sites of securinine have been found to enhance its antitumor activity. researchgate.net The synthesis of bivalent derivatives linked at the C15 site has been explored for inducing differentiation and reversing drug resistance. researchgate.netresearchgate.net

The development of these modified derivatives underscores the potential of the this compound scaffold as a versatile platform for creating novel therapeutic agents for a range of diseases.

Advanced Analytical and Characterization Techniques in Research

Structural Elucidation Methodologies

Determining the precise three-dimensional arrangement of atoms and the connectivity of the norsecurinane skeleton requires powerful analytical tools capable of providing detailed structural information.

X-ray crystallography is an indispensable technique for the absolute determination of molecular structures. nih.gov It provides unequivocal proof of stereochemistry and conformation by mapping the electron density of a crystalline sample.

In the study of norsecurinine-type alkaloids, X-ray analysis has been fundamental. The absolute stereochemistry of ent-norsecurinine, an enantiomer of this compound isolated from the plant Phyllanthus niruri, was definitively confirmed through an X-ray analysis of its hydrochloride salt. This technique provided precise data on bond lengths, bond angles, and the absolute configuration of the chiral centers within the molecule.

Furthermore, Single Crystal X-ray Diffraction (SCXD) is routinely employed to verify the structures of newly isolated this compound-derived natural products and to confirm the structures of key intermediates in synthetic pathways. For instance, the structures of novel this compound-derived alkaloid dimers and complex synthetic precursors have been unambiguously established using SCXD analysis. researchgate.netnih.govrsc.org This method is considered the gold standard for structural confirmation when a suitable single crystal can be obtained.

| Technique | Application Highlight | Compound Type | Reference |

|---|---|---|---|

| X-ray Analysis | Confirmation of absolute stereochemistry | ent-norsecurinine hydrochloride | nih.gov |

| Single Crystal X-ray Diffraction (SCXD) | Unambiguous structural confirmation of novel compounds | This compound-derived dimers | researchgate.net |

| Single Crystal X-ray Diffraction (SCXD) | Structural verification of synthetic intermediates | Lactam precursor to allothis compound | nih.govrsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For complex alkaloids like this compound and its oligomers, a suite of NMR experiments is required to piece together the molecular puzzle.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide essential information about the chemical environment of hydrogen and carbon atoms, respectively. However, for a molecule with multiple fused rings and stereocenters, 1D spectra are often insufficient due to signal overlap and complex splitting patterns.

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity of the carbon skeleton and the relative stereochemistry.

COSY (Correlation Spectroscopy) is used to identify proton-proton (H-H) spin-coupling systems, revealing adjacent protons. cjnmcpu.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems and assembling the complete molecular structure. cjnmcpu.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information about the relative stereochemistry and conformation of the molecule.

The combination of these techniques allows researchers to meticulously map out the complex, fused-ring system of this compound-based compounds, as demonstrated in the structural elucidation of numerous newly isolated Securinega alkaloid dimers and oligomers. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the highly accurate mass of a molecule, which allows for the determination of its elemental composition. mdpi.com This is a critical first step in identifying an unknown compound or confirming the identity of a synthesized one. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

In addition to providing an accurate mass, mass spectrometry is used to study the fragmentation patterns of molecules. researchgate.net When a molecule like this compound is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint that can be used for structural identification. mdpi.com The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides valuable clues about the molecule's structure, such as the nature of its ring systems and the location of functional groups. researchgate.net For example, the proposed major fragmentation pathways of the related alkaloid securinine (B1681715) have been studied using HRMS. researchgate.net Mass spectrometry-guided fractionation has also become a key strategy in the discovery of new this compound-based oligomers from plant extracts. researchgate.netsci-hub.se

Quantitative and Qualitative Analysis in Biological Matrices

The analysis of compounds within biological matrices such as blood, plasma, urine, or tissue is essential for pharmacokinetic and metabolic studies. onlinepharmacytech.info These matrices are inherently complex, presenting significant analytical challenges, including the potential for matrix effects where other components interfere with the analyte's signal. researchgate.netresearchgate.net Chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose due to their high sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the premier technique for quantifying low levels of drugs and metabolites in biological fluids. rsc.orgresearchgate.net The liquid chromatography front-end separates the target analyte from other matrix components, while the mass spectrometer provides sensitive and highly selective detection. nih.gov

While specific validated methods for this compound in biological matrices are not widely published, a highly illustrative method has been developed and validated for its close structural analogue, securinine, in mouse plasma. nih.gov This method provides a clear blueprint for how this compound could be quantified. The key steps include:

Sample Preparation: A salting-out assisted liquid-liquid extraction is used to isolate the analyte from the plasma matrix. nih.gov

Chromatographic Separation: Reversed-phase HPLC is employed to separate securinine from endogenous plasma components. nih.gov

Detection: Positive electrospray ionization (ESI) tandem mass spectrometry is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard to ensure accuracy. nih.gov

This LC-MS/MS method demonstrates high sensitivity, with a lower limit of quantitation in the sub-ng/mL range, and has been successfully applied to a pharmacokinetic study in mice. nih.gov Similar approaches are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Parameter | Description (Based on Securinine Method) | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Biological Matrix | Mouse Plasma | nih.gov |

| Sample Preparation | Salting-out assisted liquid-liquid extraction (SALLE) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Mass Transitions (m/z) | Securinine: 218.1 → 84.1; Internal Standard: 204.1 → 70.2 | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.600 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and analysis of compounds. ijpsr.info It is particularly well-suited for volatile and semi-volatile substances. mdpi.com For many alkaloids, which are often non-volatile and thermally labile, direct analysis by GC-MS can be challenging.

Application of GC-MS to alkaloids like this compound in biological matrices would typically require a chemical modification step known as derivatization. This process converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis. However, derivatization can add complexity and potential variability to the analytical method. ijpsr.info

GC-MS is widely used for the analysis of various alkaloids in plant extracts and can be adapted for biological samples. ijpsr.infonotulaebotanicae.ro For instance, GC-MS methods have been developed for the determination of other alkaloids in biological fluids like urine and hair. Such an analysis for this compound would involve:

Extraction: Isolating the analyte from the biological matrix using techniques like liquid-liquid or solid-phase extraction.

Derivatization: Chemically modifying the extracted analyte to increase its volatility (e.g., through silylation).

GC-MS Analysis: Injecting the derivatized sample into the GC-MS system, where it is separated on a capillary column and detected by the mass spectrometer.

While LC-MS is generally the preferred method for non-volatile alkaloids like this compound in biological matrices, GC-MS remains a viable, high-resolution alternative, especially when derivatization protocols are optimized. mdpi.com

Computational Approaches in Mechanistic Studies

Computational chemistry has become a powerful and essential tool for investigating the biological mechanisms and chemical reactivity of this compound and its related alkaloids. frontiersin.org These in silico methods provide profound insights into ligand-target interactions, reaction feasibility, and molecular conformation, complementing experimental findings and guiding further research. frontiersin.orgnumberanalytics.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations allow researchers to explore molecular behaviors at an atomic level. frontiersin.org

Molecular docking and molecular dynamics (MD) simulations are pivotal in identifying potential biological targets for this compound and its derivatives and in elucidating the specific nature of their interactions. These methods predict how a ligand (e.g., this compound) binds to the active site of a receptor and assess the stability of the resulting complex over time. researchgate.netjournalagent.com

Interaction with α/β-Tubulin: A primary focus of computational research has been the interaction between this compound-derived alkaloids and the α/β-tubulin dimer, a key component of the cellular microtubule network and a validated target for anticancer agents. nih.govkab.ac.ug Molecular docking studies have shown that monomeric, dimeric, and higher-order oligomers of this compound can bind to a large, hydrophobic drug-binding cavity on α-tubulin, specifically at the interface between the α and β monomers, overlapping with the pironetin (B1678462)/colchicine (B1669291) binding site. researchgate.netresearchgate.netmdpi.com

The binding affinity is dependent on the size and structure of the alkaloid. nih.gov For instance, studies on oligomeric alkaloids isolated from Flueggea virosa, such as trimers, tetramers, and pentamers, indicate they can form stable complexes with tubulin. researchgate.net The docking analyses have identified specific potent ligands, including the trimer fluevirosine D, the tetramer fluevirosinine D, and the pentamer fluevirosinine H. nih.gov A common feature in these interactions is the formation of a key hydrogen bond with the Lys352 residue of α-tubulin. mdpi.com The computational workflow for these studies often involves optimizing the ligand's structure using Monte Carlo conformational searches with software like BOSS, identifying the binding pocket with tools such as CASTp, and then performing the docking simulation. nih.govexplorationpub.com The final interaction energies are frequently calculated using the SPASIBA spectroscopic force field to enhance accuracy. nih.govexplorationpub.com

Interaction with Other Targets: Beyond tubulin, computational screening has suggested other potential targets for this compound.

NMDA Receptor: A molecular docking study identified this compound as having a good docking score with the N-methyl-D-aspartate (NMDA) receptor, suggesting it could act as a potent antagonist. nih.gov

hGOX and OxO: In silico docking and MD simulations were used to investigate the interaction of this compound with human glycolate (B3277807) oxidase (hGOX) and oxalate (B1200264) oxidase (OxO), enzymes implicated in urolithiasis. thieme-connect.comnih.gov These studies suggest this compound as a potential candidate for developing phytochemical-based therapies for this condition. nih.gov

Table 1: Summary of Molecular Docking and Dynamics Studies on this compound and its Derivatives

| Compound Type | Biological Target | Key Findings | Computational Method(s) | Reference |

|---|---|---|---|---|

| This compound Oligomers (Trimers, Tetramers, Pentamers) | α/β-Tubulin | Binds to the pironetin/colchicine site; forms stable complexes. Fluevirosinine H identified as a particularly strong binder. Key H-bond with Lys352. | Molecular Docking, Monte Carlo Conformational Search (BOSS), SPASIBA Force Field | nih.gov, researchgate.net, mdpi.com, nih.gov |

| This compound Dimer (Flueggenine I) | α/β-Tubulin | Fits well into the pironetin site, extending its two this compound units across the binding area. | Molecular Docking | researchgate.net |

| This compound | NMDA Receptor | Demonstrated good docking scores, suggesting potential as an NMDA receptor antagonist. | Molecular Docking (VLifeMDS) | nih.gov |

| This compound | Human Glycolate Oxidase (hGOX) & Oxalate Oxidase (OxO) | Identified as a potential inhibitor for the management of urolithiasis. | Molecular Docking, Molecular Dynamics (MD) Simulations | thieme-connect.com, nih.gov |

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic reactivity and conformational preferences of this compound. frontiersin.orgacs.org These methods allow for the mapping of reaction energy landscapes and the prediction of the most stable molecular shapes. frontiersin.orgnumberanalytics.com

Reaction Pathways: DFT calculations have been successfully applied to rationalize the outcomes of chemical reactions involving the synthesis of this compound. In one enantioselective total synthesis of (−)-norsecurinine, the observed diastereoselectivity of a critical vinylogous Mannich reaction was found to be in partial agreement with theoretical calculations performed on a model system, demonstrating the predictive power of DFT in complex synthetic chemistry. acs.orgnih.govfigshare.com

Computational chemistry also helps to explore plausible biosynthetic pathways. For example, the formation of related alkaloids like flueggine A and virosaine is thought to proceed from a precursor such as this compound through a nitrone-alkene [3+2] cycloaddition reaction. frontiersin.org Theoretical calculations can determine the activation energy for such pathways, assessing whether they are likely to occur spontaneously or require enzymatic catalysis. frontiersin.org Furthermore, a plausible mechanism for the late-stage chemical transformation of (allo)securinine into (allo)this compound, involving steps like a regioselective Baeyer–Villiger oxidation and subsequent carbon dioxide extrusion, has been proposed based on established theoretical principles of reaction mechanisms. frontiersin.org To verify such proposed pathways, Intrinsic Reaction Coordinate (IRC) calculations are often employed to confirm that a calculated transition state correctly connects the desired reactants and products. numberanalytics.comarxiv.org

Conformational Analysis: Understanding the three-dimensional structure of a molecule is a prerequisite for studying its interactions. Computational methods are used to perform conformational analysis, identifying the most stable (lowest energy) spatial arrangements of atoms. nih.govmdpi.com Prior to molecular docking simulations, the structure of this compound and its derivatives is typically optimized through a conformational search, often using a Monte Carlo procedure. nih.govexplorationpub.com This ensures that the ligand's geometry is energetically favorable before it is placed into the receptor's binding site, leading to more reliable docking results. This conformational analysis is guided by force fields like SPASIBA, which are designed to accurately model the potential energy surface of the molecule. nih.govexplorationpub.com

Table 2: Summary of Theoretical Calculation Applications for this compound

| Area of Study | Aspect Investigated | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Reaction Pathways | Diastereoselectivity of a vinylogous Mannich reaction in total synthesis. | Density Functional Theory (DFT) | Theoretical calculations were in partial agreement with experimental results, helping to rationalize the reaction outcome. | acs.org, nih.gov |

| Reaction Pathways | Plausibility of a biosynthetic pathway involving a [3+2] cycloaddition. | General Computational Chemistry | Provides the energy landscape to assess the viability of hypothetical biosynthetic routes. | frontiersin.org |

| Reaction Pathways | Mechanism of chemical conversion from securinine to this compound. | Mechanistic Proposal based on Theoretical Principles | A plausible multi-step reaction involving Baeyer-Villiger oxidation and rearrangement was proposed. | frontiersin.org |

| Conformational Analysis | Optimization of ligand structure for docking. | Monte Carlo Conformational Search | Determines the low-energy conformation of this compound and its derivatives before simulating interactions with biological targets. | nih.gov, explorationpub.com |

Challenges and Future Research Directions

Overcoming Material Scarcity for High-Order Alkaloids from Natural Sources

A significant bottleneck in the comprehensive study of norsecurinine-derived alkaloids is their scarcity from natural sources. High-order oligomers, such as trimers, tetramers, and pentamers, are found in exceptionally low yields in plants like Flueggea virosa mdpi.comresearchgate.net. For instance, the yield for compounds like fluevirosinines A–C can be as low as 0.00004% to 0.0003% mdpi.com. This scarcity severely limits the material available for in-depth biological evaluation and mechanistic studies.

To surmount this challenge, researchers are increasingly turning to advanced synthetic strategies:

Total Synthesis : The complete chemical synthesis of complex oligomeric Securinega alkaloids, such as flueggenine C, D, and I, has been achieved, providing a viable alternative to extraction researchgate.netnih.gov. These synthetic routes, often involving complex multi-step processes, are crucial for producing sufficient quantities of these rare compounds for further research rsc.orgsci-hub.in.

Semi-synthesis and Molecular Editing : A groundbreaking approach involves the chemical transformation of more abundant related alkaloids. A "single-atom deletion" strategy has been developed to convert the piperidine-based securinine (B1681715) into the pyrrolidine-based this compound frontiersin.orgnih.govfrontiersin.orgnih.gov. Since securinine can be readily extracted in larger quantities from plants like Flueggea suffruticosa, this molecular editing technique provides a more practical and efficient pathway to obtain the fundamental this compound scaffold, which serves as the monomeric unit for building high-order alkaloids researchgate.netfrontiersin.orgnih.govfrontiersin.orgnih.gov. This straightforward access holds immense promise for the synthetic exploration of a wide array of this compound-based oligomers frontiersin.orgnih.govfrontiersin.orgnih.gov.

Elucidating Underexplored Mechanisms of Action of Oligomeric this compound Derivatives

Due to the aforementioned material scarcity, the mechanisms of action for oligomeric this compound alkaloids have been rarely investigated and remain poorly understood researchgate.netnih.gov. While the monomer securinine is known to target pathways like PI3K/Akt/mTOR and JAK-STAT3, and to induce mitotic block by binding to tubulin, the biological targets of its larger, more complex oligomers are largely uncharacterized mdpi.comnih.gov.

Recent research has begun to shed light on this area, primarily through computational methods. Molecular docking studies have emerged as a powerful tool to predict the interactions of these "mega-alkaloids" with biological targets nih.gov. Key findings from these computational analyses include:

Tubulin Binding : Despite their large size (up to 2500 ų), oligomers with tri-, tetra-, and pentameric this compound motifs are predicted to bind effectively to a large cavity on the α-tubulin protein, at the interface with β-tubulin researchgate.netnih.govdoaj.org. This is the same region where other microtubule-targeting agents like colchicine (B1669291) bind nih.gov.

Structure-Dependent Interactions : The stability of the alkaloid-tubulin complex varies depending on the size and structure of the oligomer. Molecular docking has identified specific high-order alkaloids as being particularly well-suited for tubulin binding mdpi.comnih.govdoaj.org.

These computational predictions provide the first crucial insights into a potential molecular target for these complex natural products and strongly encourage experimental studies to confirm these findings and explore their effects on microtubule dynamics nih.gov.

| Compound Name | Alkaloid Order | Predicted Tubulin Binding Potency |

| Fluevirosine D | Trimer | High |

| Fluevirosinine D | Tetramer | High |

| Fluevirosinine H | Pentamer | High |

| Fluevirine A | Dimer | High |

| Flueggenine I | Dimer | High |

Development of Highly Specific and Potent Analogues for Therapeutic Applications

The natural structures of this compound and its oligomers serve as a promising scaffold for the development of new therapeutic agents nih.gov. However, to translate these natural products into effective drugs, it is often necessary to synthesize analogues with improved potency, specificity, and drug-like properties. The development of such analogues relies heavily on understanding their structure-activity relationships (SAR) nih.govresearchgate.netresearchgate.netmdpi.com.

A key strategy employed in this area is the bivalent analogue approach . This method involves linking two monomeric units (in this case, this compound or securinine) with a chemical linker nih.govresearchgate.net. Research has shown that modifying the length and chemical nature of this linker can dramatically influence the biological activity of the resulting dimer nih.govresearchgate.net. For example, a series of dimeric securinine analogues were synthesized with different N,N-dialkyl substituting diacid amide linkers, leading to the identification of compounds with potent neuritogenic (neurite outgrowth-promoting) activities researchgate.net.

The goal of these synthetic and SAR studies is to:

Identify which parts of the molecule are essential for its biological activity.

Design and synthesize new derivatives that have enhanced interaction with their biological targets.

Optimize the molecules to improve their pharmacological profiles for potential use in treating conditions ranging from neurodegenerative diseases to cancer nih.govexplorationpub.com.

Preclinical and Translational Research Avenues for Novel Lead Compounds

The journey from a promising compound in the lab to a clinical therapy is long and requires extensive preclinical and translational research. For this compound derivatives, the initial findings from computational, synthetic, and in vitro studies provide a strong rationale for advancing the most promising compounds to the next stage of drug development.

Future research must focus on bridging the gap between basic science and clinical application. Key avenues include:

In Vitro Validation : Experimental confirmation of the computationally predicted mechanisms is a critical first step. This includes assays to confirm that oligomeric this compound derivatives bind to tubulin and inhibit microtubule assembly in cancer cells nih.gov.

In Vivo Efficacy Studies : Promising analogues must be tested in relevant animal models of disease. For instance, analogues identified as potent tubulin binders should be evaluated in cancer xenograft models, while those with neuritogenic properties should be tested in models of neuronal injury or neurodegeneration researchgate.netmdpi.com. These in vivo studies are essential to demonstrate that the desired biological effect occurs within a living organism mdpi.com.

Pharmacokinetic Profiling : Preclinical studies must also characterize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. This information is vital for determining how the drug is processed by the body and for designing future clinical trials.

Integration of Advanced Technologies in this compound Drug Discovery and Development

Modern drug discovery is increasingly driven by the integration of advanced technologies to accelerate the identification and optimization of new therapeutic agents. For a complex natural product family like the this compound alkaloids, these technologies are indispensable.

Computational Chemistry and Molecular Modeling : As demonstrated by the recent progress in understanding oligomer mechanisms, molecular docking is a key technology mdpi.comnih.gov. It allows researchers to visualize and predict how these complex molecules interact with protein targets, providing a rational basis for designing more potent analogues and guiding experimental work, thereby saving significant time and resources nih.gov.

Advanced Synthetic Methodologies : The synthesis of high-order alkaloids is a formidable challenge that requires cutting-edge synthetic chemistry nih.gov. The development and application of novel reactions, such as the accelerated Rauhut-Currier reaction and specialized cross-coupling strategies (e.g., Stille reaction), have been instrumental in the successful total synthesis of dimeric Securinega alkaloids researchgate.netnih.gov.

Molecular Editing : The novel strategy of single-atom deletion to transform securinine into this compound represents a significant technological advance frontiersin.orgnih.govfrontiersin.orgnih.gov. This form of molecular editing provides a powerful and efficient tool for accessing the core chemical scaffold needed to build a diverse library of this compound-based compounds for biological screening nih.govfrontiersin.orgnih.gov.

By leveraging these advanced technologies, researchers can more effectively navigate the challenges of material scarcity, elucidate complex biological mechanisms, and rationally design the next generation of this compound-based therapeutics.

Q & A

Q. What are the established synthetic routes for norsecurinine, and how do they address stereochemical challenges?

this compound synthesis often leverages strategies like ring-closing metathesis (RCM) and Michael addition. For example, Jacobi's 1991 enantioselective synthesis used L- or D-proline to establish stereochemistry, achieving 69% yield via intramolecular nucleophilic substitution . Alternative approaches, such as Heathcock’s racemic synthesis (2% yield), highlight the importance of precursor selection and oxidation state management . Key considerations include chiral center control and minimizing side reactions during cyclization steps.

Q. How is the structural elucidation of this compound validated, particularly its pyrrolidine vs. piperidine ring distinction?

Spectroscopic techniques (NMR, X-ray crystallography) and comparative analysis with securinine derivatives are critical. The absence of a methylene group in this compound’s A-ring (pyrrolidine vs. piperidine) is confirmed via H-NMR coupling patterns and NOE correlations . Researchers should cross-reference synthetic intermediates (e.g., oxazole derivatives) to validate structural assignments .

Q. What biological activities have been preliminarily associated with this compound, and what mechanisms are hypothesized?

While evidence for specific bioactivity is limited, this compound’s structural similarity to securinine (a GABA receptor modulator) suggests potential neuroactive properties. Current studies emphasize in vitro assays targeting ion channels or enzymatic pathways, but rigorous dose-response experiments and in vivo validation are needed .

Advanced Research Questions

Q. How can conflicting data on this compound’s synthetic yields be resolved?

Discrepancies in yields (e.g., 2% in Heathcock’s vs. 46% in Jacobi’s methods) arise from divergent reaction conditions (e.g., solvent polarity, temperature) and purification techniques. Researchers should replicate protocols with controlled variables (e.g., inert atmosphere, catalyst purity) and report detailed kinetic data to identify rate-limiting steps . Statistical tools like ANOVA can isolate critical factors affecting yield .

Q. What strategies optimize the regioselectivity of this compound’s D-ring formation during synthesis?

Regioselective D-ring closure requires precise control of steric and electronic effects. The RCM strategy in Wehlauch’s 2017 work bypassed oxidation steps by directly forming α,β-unsaturated esters, improving efficiency . Computational modeling (DFT) of transition states can predict favorable pathways, while substituent tuning (e.g., electron-withdrawing groups) directs cyclization .

Q. How do researchers address reproducibility challenges in this compound’s total synthesis?

Reproducibility hinges on meticulous documentation of reaction parameters (e.g., catalyst loading, moisture sensitivity) and intermediate characterization. Adopting NIH guidelines for preclinical reporting—detailing equipment calibration, batch-specific reagent data, and statistical power calculations—enhances replicability . Open-source sharing of raw spectral data (e.g., via Zenodo) further supports verification .

Q. What gaps exist in understanding this compound’s biosynthesis, and how can isotopic labeling studies bridge them?

Biosynthetic pathways remain poorly characterized. C-labeled precursor feeding in Flueggea suffruticosa cultures could trace carbon flux, while gene knockout studies may identify key enzymes (e.g., oxidoreductases) involved in pyrrolidine ring formation . Metabolomic profiling of plant tissues under stress conditions may reveal regulatory nodes .

Methodological & Experimental Design Considerations

Q. How should researchers design controls for this compound bioactivity assays to minimize false positives?

Include negative controls (vehicle-only treatments) and positive controls (e.g., securinine or gabazine for GABA receptor assays). Dose-response curves with at least five concentrations and triplicate measurements ensure robustness. Validate target engagement using orthogonal methods (e.g., SPR binding assays alongside functional readouts) .

Q. What analytical workflows resolve contradictions in this compound’s spectral data across studies?

Standardize NMR acquisition parameters (e.g., 600 MHz, CDCl as solvent) and deposit raw data in repositories like NMReDATA. Compare with synthetic intermediates (e.g., tricyclic ketones) to confirm peak assignments . Collaborative platforms like PubChem can harmonize spectral libraries .

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

Train models on curated datasets of Securinega alkaloids using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with experimental solubility/permeability assays (e.g., PAMPA). Open-access tools like RDKit or ChemAxon enable property calculation .

Data Reporting & Ethical Standards

Q. What metadata is essential for publishing this compound synthesis protocols?

Report catalyst lot numbers, solvent drying methods, and purity certificates for reagents. For chromatography, specify column dimensions, particle size, and gradient profiles. Adhere to Beilstein Journal guidelines: include ≤5 detailed compound preparations in the main text, with others in supplementary files .

Q. How should researchers handle conflicting bioactivity data between this compound and its analogs?

Conduct meta-analyses to identify trends (e.g., SAR studies) and use funnel plots to detect publication bias. Transparently report negative results in repositories like Figshare to counter selective reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.